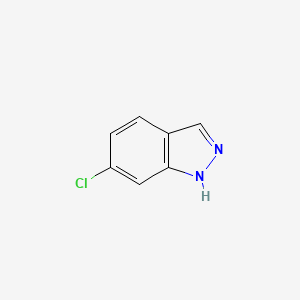

6-Chloro-1H-indazole

Beschreibung

The exact mass of the compound 6-Chloro-1H-indazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZQHUVRBPILAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329119 | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-25-9 | |

| Record name | 698-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1H-indazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Chloro-1H-indazole, a key heterocyclic building block in modern chemical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, synthetic methodologies, and critical reactivity patterns of this versatile compound. The narrative emphasizes the causality behind its utility, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] As a bioisostere of the native indole moiety present in many biological signaling molecules, indazole derivatives are adept at interacting with a wide array of protein targets, particularly protein kinases.[3] The introduction of a chlorine atom at the 6-position, yielding 6-Chloro-1H-indazole, profoundly influences the molecule's electronic properties and provides a crucial synthetic handle for further molecular elaboration, making it an exceptionally valuable precursor in the synthesis of pharmaceuticals and other advanced materials.[4][5] This guide will serve as a detailed primer on its essential characteristics and strategic applications.

Molecular and Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, dictating everything from reaction conditions to formulation strategies.

Compound Identifiers and Core Properties

6-Chloro-1H-indazole is typically supplied as a light brown or off-white crystalline powder.[4] Its core identifiers and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 698-25-9 | [4][6][7] |

| Molecular Formula | C₇H₅ClN₂ | [4][6][7] |

| Molecular Weight | 152.58 g/mol | [4][6][7] |

| Appearance | Light brown crystalline powder | [4] |

| Melting Point | 174-185 °C | [4][6] |

| Boiling Point | 309.5 °C (at 760 mmHg) | [6] |

| IUPAC Name | 6-chloro-1H-indazole | [7] |

| InChI Key | VUZQHUVRBPILAX-UHFFFAOYSA-N | [6][7] |

| SMILES | C1=CC2=C(C=C1Cl)NN=C2 | [6] |

Solubility and Acidity Profile

-

Solubility : While quantitative data is sparse, indazole derivatives are generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).[8] Its insolubility in water is predicted by its computed LogP value.

-

pKa : The parent 1H-indazole is amphoteric, with a pKa of ~1.04 for the indazolium cation and ~13.86 for the N-H proton.[9] The electron-withdrawing chloro group at the 6-position is expected to increase the acidity of the N-H proton (i.e., lower its pKa) compared to the unsubstituted parent compound.

Computed Molecular Descriptors

Computational models provide valuable insights into the behavior of a molecule. The following data is sourced from PubChem.[7]

| Computed Property | Value | Significance |

| XLogP3 | 2.9 | Indicates good lipophilicity and likely membrane permeability. |

| Hydrogen Bond Donor Count | 1 | The N-H group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 2 | The pyridine-like nitrogen can act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 0 | The molecule is rigid, a desirable trait for binding affinity. |

| Topological Polar Surface Area | 28.7 Ų | Suggests good potential for oral bioavailability. |

Spectroscopic Characterization: The Molecular Fingerprint

Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures for 6-Chloro-1H-indazole, providing a basis for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of 6-Chloro-1H-indazole in solution.

-

¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A broad singlet for the N-H proton at δ > 13 ppm.

-

A singlet or narrow doublet for the H3 proton around δ 8.1 ppm.

-

A doublet for the H4 proton (ortho to H5) around δ 7.8 ppm.

-

A doublet of doublets for the H5 proton (between H4 and the Cl at C6) around δ 7.2 ppm.

-

A narrow doublet or singlet for the H7 proton (adjacent to the pyrazole ring) around δ 7.6 ppm.

-

-

¹³C NMR (Carbon NMR) : The proton-decoupled ¹³C NMR spectrum should display seven distinct signals for the seven carbon atoms. Approximate chemical shifts are:

-

C3 : ~135 ppm

-

C3a : ~122 ppm

-

C4 : ~128 ppm

-

C5 : ~122 ppm

-

C6 : ~130 ppm (carbon bearing chlorine)

-

C7 : ~110 ppm

-

C7a : ~141 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch : A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H bond stretching in the pyrazole ring.

-

C=C Aromatic Stretch : Multiple sharp peaks between 1450-1620 cm⁻¹ correspond to the carbon-carbon double bonds within the aromatic rings.

-

C-H Aromatic Stretch : Signals appearing just above 3000 cm⁻¹.

-

C-Cl Stretch : A signal in the fingerprint region, typically between 700-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺) : In an electron ionization (EI) spectrum, the molecular ion peak will appear at m/z 152.[7]

-

Isotope Pattern : A key confirmatory feature is the presence of an M+2 peak at m/z 154, with an intensity approximately one-third of the M⁺ peak.[7] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Key Fragment : A common fragmentation pathway is the loss of HCN, leading to a fragment ion at m/z 125.[7]

Synthesis and Chemical Reactivity

The synthetic utility of 6-Chloro-1H-indazole stems from its straightforward preparation and the distinct reactivity of its functional groups.

Synthetic Pathway

A common and established method for synthesizing the indazole core is the Jacobson Indazole Synthesis , which involves the cyclization of N-nitroso-o-toluidine derivatives.[1][10] For 6-Chloro-1H-indazole, the synthesis would logically start from 4-chloro-2-methylaniline.

-

Acetylation : 4-Chloro-2-methylaniline is reacted with acetic anhydride to protect the amino group, yielding N-acetyl-4-chloro-2-methylaniline. This step directs the subsequent nitrosation.

-

Nitrosation : The acetylated compound is treated with a nitrosating agent (e.g., generated from sodium nitrite in acetic acid/acetic anhydride) at low temperature to form the N-nitroso intermediate.[10]

-

Cyclization : The N-nitroso intermediate is unstable. Upon gentle heating or treatment with a base in a non-polar solvent, it undergoes an intramolecular rearrangement and cyclization, eliminating water to form the stable aromatic indazole ring system.

-

Purification : The crude product is purified by extraction and subsequent recrystallization or column chromatography to yield pure 6-Chloro-1H-indazole.

Core Reactivity

The reactivity of 6-Chloro-1H-indazole is dominated by two key sites: the acidic N-H proton of the pyrazole ring and the C-Cl bond on the benzene ring. This dual reactivity makes it a powerful and versatile building block.

Deprotonation of the N-H proton with a suitable base (e.g., NaH, K₂CO₃) generates an indazolide anion, which is a potent nucleophile. Subsequent reaction with an electrophile (e.g., an alkyl halide) leads to N-substitution. A critical challenge and opportunity in indazole chemistry is controlling the regioselectivity of this reaction, as it can occur at either the N1 or N2 position.

-

Kinetic vs. Thermodynamic Control : The outcome is highly dependent on reaction conditions. Studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (THF) strongly favors substitution at the more sterically accessible N1 position .[11][12][13] This provides a reliable method for synthesizing N1-alkylated derivatives.

-

Deprotonation : To a solution of 6-Chloro-1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), sodium hydride (1.1 equivalents) is added portion-wise.

-

Anion Formation : The mixture is stirred at room temperature for 30-60 minutes to allow for complete formation of the sodium indazolide salt.

-

Electrophile Addition : The desired alkyl halide (1.0-1.2 equivalents) is added, and the reaction is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification : The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

The chlorine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This is the primary strategy for introducing diversity at this position.

-

Suzuki-Miyaura Coupling : This reaction couples the C6 position with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl structures.[14][15][16]

-

Buchwald-Hartwig Amination : This powerful reaction forms a new C-N bond by coupling the C6 position with a primary or secondary amine, providing access to a vast range of 6-aminoindazole derivatives.[17][18][19]

-

Reaction Setup : A reaction vessel is charged with 6-Chloro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition : The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DME, dioxane, or toluene/water mixture) is added.

-

Reaction : The mixture is heated (typically 80-110 °C) with stirring for several hours until the reaction is complete.

-

Work-up and Purification : After cooling, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The product is isolated from the organic phase and purified by chromatography.

Applications in Drug Discovery and Materials Science

The synthetic versatility of 6-Chloro-1H-indazole makes it a cornerstone intermediate in multiple fields of research.

-

Pharmaceutical Development : This is the most significant area of application. The indazole core is central to numerous protein kinase inhibitors used in oncology.[3] 6-Chloro-1H-indazole serves as a key starting material for drugs that require substitution at the 6-position for optimal target engagement or pharmacokinetic properties. It is used in the synthesis of agents for anti-cancer, anti-inflammatory, and neurological disorders.[4][5]

-

Agrochemical Research : The structural motifs derived from 6-Chloro-1H-indazole are explored for their potential as novel herbicides and fungicides.[4] The ability to tune the properties of the final molecule through cross-coupling allows for the optimization of activity against specific agricultural pests.

-

Material Science : The rigid, aromatic structure of the indazole core makes it an interesting component for novel polymers and functional materials. Its incorporation can enhance thermal stability and introduce specific electronic properties.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 6-Chloro-1H-indazole is essential for safety.

-

GHS Hazard Classification : According to aggregated GHS data, this compound is classified as:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

6-Chloro-1H-indazole is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable spectroscopic signatures, and, most importantly, its dual-site reactivity make it an invaluable asset for chemists in academia and industry. The ability to reliably functionalize both the pyrazole nitrogen and the C6-position through robust, well-established protocols ensures its continued relevance in the discovery of novel therapeutics, agrochemicals, and advanced materials.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole | CAS No:698-25-9. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1946. Retrieved from [Link]

-

Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, 43, 55. Retrieved from [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]

-

Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 12(35), 22965-22977. Retrieved from [Link]

-

ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5016-5028. Retrieved from [Link]

-

Henderson, J. L., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters, 10(20), 4585-4588. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. Retrieved from [Link]

-

National Institutes of Health. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

ResearchGate. (2010). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. caribjscitech.com [caribjscitech.com]

- 3. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 7. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. d-nb.info [d-nb.info]

- 12. research.ucc.ie [research.ucc.ie]

- 13. researchgate.net [researchgate.net]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to 6-Chloro-1H-indazole: A Core Scaffold in Modern Medicinal Chemistry

Abstract

6-Chloro-1H-indazole is a pivotal heterocyclic compound, recognized within the drug development community as a 'privileged scaffold.' Its unique structural and electronic properties make it a versatile building block for synthesizing a wide array of biologically active molecules. This guide provides an in-depth analysis of its core characteristics, including its precise molecular structure and weight, physicochemical properties, and established synthetic pathways. Furthermore, we will explore its critical role in medicinal chemistry, substantiated by examples of its application in developing therapeutic agents. Safety protocols and handling procedures essential for laboratory settings are also detailed. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals engaged in pharmaceutical research and development.

Core Molecular Profile

6-Chloro-1H-indazole is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The defining feature is a chlorine atom substituted at the 6-position of the indazole core.

Structure and Molecular Weight

The canonical structure of 6-Chloro-1H-indazole is essential for understanding its reactivity and interactions with biological targets.

The presence of the chlorine atom at the 6-position significantly influences the molecule's electronic distribution and lipophilicity, which are critical parameters in drug design.

Physicochemical Properties

A summary of key physicochemical data is crucial for experimental design, including solubility and reaction condition selection.

| Property | Value | Source(s) |

| Molecular Weight | 152.58 g/mol | PubChem[1], ZaiQi Bio-Tech[2] |

| Melting Point | 174-177 °C | ZaiQi Bio-Tech[2] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Appearance | Solid | N/A |

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of indazole derivatives is a well-established field in organic chemistry. The choice of a synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution patterns required.

Common Synthetic Workflow

A prevalent method for constructing the indazole core involves the cyclization of appropriately substituted precursors. While multiple pathways exist, a conceptual workflow often involves the formation of the N-N bond and subsequent ring closure.

Below is a generalized workflow diagram for the synthesis of substituted indazoles, which can be adapted for 6-Chloro-1H-indazole.

Caption: Generalized synthetic workflow for indazole synthesis.

Reactivity Insights

The indazole ring system is relatively stable, but the presence of the chlorine atom and the N-H group provides sites for further functionalization. The chlorine at the 6-position is generally stable but can be displaced under specific nucleophilic aromatic substitution conditions or participate in metal-catalyzed cross-coupling reactions. This reactivity makes 6-Chloro-1H-indazole a valuable intermediate for creating libraries of compounds for high-throughput screening.[3]

Applications in Drug Discovery and Medicinal Chemistry

The indazole nucleus is considered a "privileged scaffold" because it is a recurring motif in a multitude of compounds exhibiting a wide range of pharmacological activities.[4][5] The 6-chloro substitution pattern is particularly significant in the development of kinase inhibitors and other therapeutic agents.

Role as a Versatile Building Block

The utility of 6-Chloro-1H-indazole stems from its ability to serve as a foundational structure for targeted modifications. Researchers leverage its reactive sites to explore the chemical space around a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.

Caption: 6-Chloro-1H-indazole as a central scaffold for diverse therapeutic agents.

Examples in Preclinical and Clinical Development

Derivatives of 6-Chloro-1H-indazole have been investigated for various diseases:

-

Oncology : The indazole scaffold is a key component in numerous small-molecule kinase inhibitors designed to interfere with signaling pathways that drive tumor growth.

-

Infectious Diseases : Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates, targeting enzymes like trypanothione reductase in the parasite.[4][5]

-

Neurological Disorders : The structural motif has been explored for agents targeting CNS-related pathways.[6]

The indazole core's ability to form key hydrogen bonds and engage in hydrophobic interactions makes it an ideal anchor for binding to enzyme active sites.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 6-Chloro-1H-indazole is paramount to ensure personnel safety and experimental integrity.

Hazard Identification

According to GHS classifications, 6-Chloro-1H-indazole presents the following hazards:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

-

Skin Irritation (Category 2) : Causes skin irritation.[1]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[1]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]

-

Spill Management : In case of a spill, avoid generating dust.[8] Use dry clean-up procedures and place the material in a sealed, labeled container for proper disposal.[8]

-

First Aid Measures :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[7][9]

-

Skin Contact : Wash off immediately with soap and plenty of water.[9]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8][9]

-

If Swallowed : Rinse mouth with water and consult a physician. Do not induce vomiting.[9]

-

Storage

Store 6-Chloro-1H-indazole in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, especially for derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) may be recommended.[3][10]

Conclusion

6-Chloro-1H-indazole is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its defined structure, predictable reactivity, and proven track record as a pharmacologically relevant scaffold underscore its importance in the quest for novel therapeutics. This guide has provided the foundational technical knowledge—from its molecular weight to its role in drug design—required for researchers to effectively and safely utilize this versatile molecule in their scientific endeavors. Continued exploration of this and related scaffolds will undoubtedly pave the way for future breakthroughs in medicine.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 417524, 6-chloro-1H-indazole. PubChem. Available from: [Link].

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available from: [Link].

-

ZaiQi Bio-Tech. 6-chloro-1H-indazole | CAS No:698-25-9. ZaiQi Bio-Tech. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24728895, 6-Bromo-3-chloro-1H-indazole. PubChem. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24728444, 6-Chloro-4-fluoro-1H-indazole. PubChem. Available from: [Link].

-

Nature. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Scientific Reports. Available from: [Link].

-

American Elements. 6-Bromo-4-chloro-1H-indazole. American Elements. Available from: [Link].

-

ChemSynthesis. 6-chloro-1H-indole. ChemSynthesis. Available from: [Link].

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link].

-

ACS Publications. A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available from: [Link].

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available from: [Link].

Sources

- 1. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 3. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 6-CHLORO-4-NITRO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. capotchem.cn [capotchem.cn]

- 10. 4-Bromo-6-chloro-1H-indazole | 885519-03-9 [sigmaaldrich.com]

solubility of 6-Chloro-1H-indazole in common lab solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-1H-indazole in Common Laboratory Solvents

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Chloro-1H-indazole (CAS No: 698-25-9), a key heterocyclic building block in modern drug discovery. Due to the scarcity of publicly available quantitative solubility data, this document focuses on a robust predictive framework based on the molecule's physicochemical properties, grounded in the "like dissolves like" principle. Furthermore, it offers detailed, field-proven experimental protocols for determining equilibrium and kinetic solubility, enabling researchers to generate precise and reliable data. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various solvent systems to facilitate reaction chemistry, purification, and formulation development.

Introduction to 6-Chloro-1H-indazole

6-Chloro-1H-indazole is a substituted indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including kinase inhibitors for oncology (e.g., Pazopanib) and anti-inflammatory drugs.[1][2] The specific substitution of a chlorine atom at the 6-position significantly modulates the electronic and lipophilic character of the parent indazole molecule, thereby influencing its solubility, a critical parameter for its utility in both synthetic organic chemistry and pharmaceutical development.

Understanding the solubility of 6-Chloro-1H-indazole is paramount for:

-

Reaction Optimization: Ensuring the compound remains in solution for homogeneous reaction kinetics.

-

Purification: Selecting appropriate solvent systems for crystallization or chromatography.

-

Biological Assays: Preparing stock solutions and ensuring the compound does not precipitate in aqueous assay buffers.

-

Formulation Development: Providing foundational data for creating viable drug delivery systems.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. Key physicochemical properties of 6-Chloro-1H-indazole are summarized below.

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₇H₅ClN₂ | [3] | Provides the elemental composition. |

| Molecular Weight | 152.58 g/mol | [3][4] | A relatively low molecular weight, which generally favors solubility. |

| Melting Point | 174-177 °C | [3] | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions, potentially limiting solubility. |

| Structure | Fused aromatic rings with a chlorine substituent and a pyrazole N-H group. | [4] | The molecule possesses both nonpolar (chlorobenzene part) and polar (pyrazole N-H) regions, making it amphiphilic. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors. |

| pKa | ~13.8 (for N-H deprotonation) | [5] | The indazole N-H is weakly acidic, allowing for salt formation with strong bases, which can dramatically increase aqueous solubility. |

The dual nature of the molecule—a nonpolar chlorobenzene ring and a polar, hydrogen-bonding pyrazole moiety—predicts a nuanced solubility profile. It will not be highly soluble in the extremes of either very nonpolar or very polar solvents but will likely find optimal solubility in solvents of intermediate polarity or those capable of specific interactions like hydrogen bonding.

Predicted Qualitative Solubility Profile

Based on the "like dissolves like" principle, a qualitative solubility profile for 6-Chloro-1H-indazole can be predicted.[6][7][8] The compound's ability to engage in dipole-dipole interactions and act as a hydrogen bond donor suggests favorable interactions with polar solvents, while its aromatic core allows for some solubility in nonpolar aromatic systems.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Strong dipole-dipole interactions are expected. The hydrogen bond-accepting nature of DMSO and DMF will strongly solvate the indazole N-H group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Capable of hydrogen bonding with the indazole ring. However, the nonpolar chlorobenzene portion may limit high solubility. |

| Water (Aqueous Buffer) | H₂O, Phosphate-Buffered Saline (PBS) | Low | The molecule's significant nonpolar surface area (chlorobenzene ring) limits its miscibility with water. Solubility can be enhanced at high pH by deprotonating the N-H group with a strong base. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the solvent and the indazole's aromatic system can facilitate some dissolution. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF's moderate polarity and ability to accept hydrogen bonds may allow for some solubility. Diethyl ether is likely a poor solvent due to its lower polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity is suitable for solvating the molecule, and the chlorine substituent may have favorable interactions. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | Lacks the polarity and specific interaction sites needed to overcome the compound's crystal lattice energy. |

Experimental Determination of Solubility

To obtain precise, quantitative data, experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, representing the true thermodynamic limit of a compound's solubility in a given solvent.[9]

Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for quantifying the solubility of 6-Chloro-1H-indazole.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

This protocol describes a self-validating system for accurately determining the equilibrium solubility of 6-Chloro-1H-indazole.[10][11][12]

I. Materials and Equipment:

-

6-Chloro-1H-indazole (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge and/or syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and tips

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

II. Step-by-Step Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of solid 6-Chloro-1H-indazole to a pre-weighed glass vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., 2-5 mg). b. Record the exact weight of the compound added. c. Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. d. Securely seal the vial to prevent solvent evaporation. e. Prepare each sample in triplicate to ensure reproducibility.[10]

-

Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples continuously for an extended period, typically 24 to 72 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[12] The equilibration time should be determined in preliminary experiments if not known.[13]

-

Phase Separation: a. After incubation, allow the vials to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle. b. To separate the saturated solution from the undissolved solid, either: i. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the solution using a chemical-resistant syringe filter (e.g., 0.22 µm PTFE). Pre-rinsing the filter with the solution can help prevent loss of analyte due to adsorption.[12]

-

Quantification: a. Carefully withdraw a known volume of the clear supernatant from the centrifuged or filtered sample. b. Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. c. Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of 6-Chloro-1H-indazole. d. Prepare a standard calibration curve using solutions of known concentrations to ensure accurate quantification.

-

Calculation: a. Calculate the concentration in the original saturated solution by applying the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

Alternative Method: Solvent Addition for Clear Point Determination

For more rapid, high-throughput screening, the solvent addition method can be employed.[14][15][16] This technique involves adding a solvent to a known mass of the compound until a clear solution is observed, from which the solubility can be calculated. While faster, its accuracy can be dependent on the rate of solvent addition.[14][16]

Conclusion

While specific quantitative solubility data for 6-Chloro-1H-indazole is not widely published, a robust understanding of its behavior can be derived from its physicochemical properties. The compound is predicted to have high to moderate solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and halogenated solvents, and low solubility in water and nonpolar aliphatic solvents. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and authoritative method for generating high-quality, reproducible data. This foundational knowledge is crucial for advancing the use of 6-Chloro-1H-indazole in research and development.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Reus, M. A., Van Der Heijden, A. E., & Ter Horst, J. H. (2015). Solubility determination from clear points upon solvent addition. Organic Process Research & Development, 19(8), 1004-1011. American Chemical Society.

-

ACS Publications. (n.d.). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

- WHO. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition.

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

- O'Connor, C. J., & Lomen, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

-

Quora. (2017). How to determine the solubility of organic compounds. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]

-

ZaiQi Bio-Tech. (n.d.). 6-chloro-1H-indazole. Retrieved from [Link]

-

Solubility of Things. (n.d.). Indazole Compound. Retrieved from [Link]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]

-

PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Solubility of 6-Nitro-1H-indazole-3-carbaldehyde in Common Laboratory Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 6-Bromo-1-methyl-1h-indazol-4-amine.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]

- 4. 6-chloro-1H-indazole | C7H5ClN2 | CID 417524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The chlorine substituent at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery and development. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of 6-Chloro-1H-indazole, ensuring the reliability of subsequent research and development activities. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Chloro-1H-indazole, offering insights into the interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 6-Chloro-1H-indazole, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data for 6-Chloro-1H-indazole:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-4 | ~7.7 | d | ~8.5 |

| H-5 | ~7.1 | dd | ~8.5, ~1.8 |

| H-7 | ~7.5 | d | ~1.8 |

| N-H | >10 | br s | - |

Interpretation:

-

H-3: This proton on the pyrazole ring is expected to be a singlet as it has no adjacent protons.

-

Aromatic Protons (H-4, H-5, H-7): These protons on the benzene ring will form a coupled system. H-4 and H-5 will show a typical ortho coupling, while H-5 and H-7 will exhibit a smaller meta coupling. The electron-withdrawing effect of the chlorine atom at the 6-position will influence the chemical shifts of the neighboring protons.

-

N-H Proton: The proton on the nitrogen atom is typically broad and appears at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for 6-Chloro-1H-indazole:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~121 |

| C-5 | ~127 |

| C-6 | ~132 |

| C-7 | ~110 |

| C-7a | ~141 |

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and their position within the aromatic system. The carbon atom attached to the chlorine (C-6) will be significantly deshielded. The other carbons will have chemical shifts typical for aromatic and heteroaromatic rings.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-1H-indazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Fourier transform the acquired data, phase the spectrum, and integrate the signals to obtain the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data for 6-Chloro-1H-indazole:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 3300-3500 | N-H stretch |

| 1620-1580 | C=C stretch (aromatic) |

| 1500-1400 | C=N stretch |

| 800-700 | C-Cl stretch |

Interpretation:

The IR spectrum will show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, and the C=C and C=N bonds of the indazole ring. The presence of a band in the lower wavenumber region will confirm the C-Cl stretch.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of 6-Chloro-1H-indazole with dry potassium bromide and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data for 6-Chloro-1H-indazole:

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight of 6-Chloro-1H-indazole (C₇H₅ClN₂), which is approximately 152.58 g/mol . Due to the presence of the chlorine isotope ³⁷Cl, there will be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

-

Major Fragmentation Pathways: Fragmentation may involve the loss of HCN, Cl, or other small neutral molecules from the molecular ion.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound and provide clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of 6-Chloro-1H-indazole.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of 6-Chloro-1H-indazole. While direct experimental data may be limited in publicly accessible domains, a thorough understanding of the expected spectral features can be derived from the analysis of closely related compounds and fundamental spectroscopic principles. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

PubChem. 6-Chloro-1H-indazole. [Link]

The Versatile Scaffold: A Technical Guide to the Biological Activities of 6-Chloro-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents. The introduction of a chlorine atom at the 6-position of this scaffold further modulates its physicochemical properties, often enhancing potency and selectivity. This in-depth guide provides a comprehensive overview of the diverse biological activities of 6-chloro-1H-indazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The 6-chloro-1H-indazole moiety is a prominent feature in a multitude of compounds exhibiting potent anticancer properties. These derivatives primarily exert their effects by inhibiting key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Protein Kinases

A significant number of 6-chloro-1H-indazole derivatives function as protein kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. By blocking the activity of specific kinases, these compounds can halt the uncontrolled growth of cancer cells.

For instance, certain indazole derivatives have been shown to target receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). These receptors are pivotal for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Inhibition of these kinases effectively chokes off the tumor's blood supply, leading to its regression.

Another critical target for some indazole compounds is the Aurora kinase family, which plays a central role in mitosis. Inhibition of Aurora kinases disrupts cell division, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]

References

Introduction: The Strategic Value of the Indazole Core and the Influence of the 6-Chloro Substituent

An In-depth Technical Guide to 6-Chloro-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. Its bicyclic aromatic nature, featuring a fusion of benzene and pyrazole rings, provides a rigid framework that can be strategically functionalized to optimize pharmacological properties. The nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein active sites.

The introduction of a chlorine atom at the 6-position of the indazole ring, creating 6-chloro-1H-indazole, significantly enhances its utility as a heterocyclic building block. The chloro group is not merely a passive substituent; it serves several critical functions:

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine alters the electron density of the ring system, influencing the pKa of the N-H proton and the overall lipophilicity (LogP) of the molecule. This has profound implications for solubility, membrane permeability, and metabolic stability.

-

Vector for Advanced Synthesis: The chlorine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity and explore the chemical space around the core scaffold.

-

Strategic Blocking Group: In many synthetic strategies, the 6-chloro group can direct reactions to other positions on the ring by sterically or electronically deactivating its immediate vicinity.

This guide provides a comprehensive overview of 6-chloro-1H-indazole, from its synthesis and reactivity to its application in the development of targeted therapeutics, offering researchers and drug development professionals a practical resource for leveraging this versatile building block.

Synthesis of the 6-Chloro-1H-indazole Core

The most prevalent and scalable method for synthesizing 6-chloro-1H-indazole is through the intramolecular cyclization of an ortho-substituted aniline precursor, a classic strategy in heterocyclic chemistry. The Jacobson indazole synthesis is a frequently cited method for this transformation.

A common industrial-scale synthesis begins with 4-chloro-2-methylaniline. The process involves diazotization of the aniline followed by an intramolecular cyclization reaction. This transformation is typically achieved by treating the starting material with a nitrite source, such as sodium nitrite, in the presence of an acid like hydrochloric acid. The resulting diazonium salt is unstable and cyclizes in situ to form the indazole ring system.

Figure 1: A simplified workflow for the synthesis of 6-chloro-1H-indazole from 4-chloro-2-methylaniline via diazotization and intramolecular cyclization.

Reactivity and Strategic Functionalization

The true power of 6-chloro-1H-indazole as a building block lies in its predictable and versatile reactivity. The molecule offers multiple sites for functionalization, allowing for the systematic elaboration of the core structure.

Figure 2: Key reactive positions on the 6-chloro-1H-indazole scaffold and common transformations.

N-1 Functionalization: The Gateway to Diversity

The N-1 position of the pyrazole ring is the most common site for initial modification. The N-H proton is acidic and can be readily deprotonated with a mild base (e.g., K₂CO₃, Cs₂CO₃) to generate the corresponding anion, which is a potent nucleophile. This allows for a wide range of substituents to be introduced.

-

N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base is a straightforward method to introduce alkyl chains. These chains can be further functionalized to modulate solubility or introduce additional binding motifs.

-

N-Arylation: Buchwald-Hartwig or Ullmann-type cross-coupling reactions with aryl halides or boronic acids provide access to N-aryl indazoles. This is a critical transformation for creating molecules that can occupy deep, hydrophobic pockets in target proteins.

C-H Functionalization and Cross-Coupling: Building Complexity

Modern synthetic methods have enabled the direct functionalization of the C-H bonds of the indazole core, as well as leveraging the existing chloro-substituent for cross-coupling.

-

C-3 Position: The C-3 position is electronically distinct and can be selectively functionalized. Palladium-catalyzed direct C-H activation/arylation protocols have been developed to introduce aryl or heteroaryl groups at this position without prior halogenation.

-

C-6 Position: While the C-Cl bond is relatively stable, it can participate in cross-coupling reactions under specific catalytic conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of key fragments, which is a highly valuable strategy in medicinal chemistry optimization cycles.

-

C-7 Position: Functionalization at the C-7 position is often achieved through directed ortho-metalation. By first protecting the N-1 position with a directing group (e.g., a pivaloyl group), a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the C-7 position. The resulting lithiated species can then be quenched with a variety of electrophiles.

| Reaction Type | Position | Typical Reagents & Catalysts | Purpose |

| N-Alkylation | N-1 | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF | Introduce alkyl chains, modulate solubility. |

| N-Arylation | N-1 | Aryl boronic acid, Cu(OAc)₂, Pyridine | Introduce (hetero)aryl groups for core extension. |

| Suzuki Coupling | C-6 | Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Form C-C bonds, introduce complex aryl fragments. |

| Sonogashira Coupling | C-6 | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | Form C-C triple bonds, introduce linear linkers. |

| C-H Arylation | C-3 | Aryl halide, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | Direct C-C bond formation without pre-functionalization. |

Application in Drug Discovery: A Scaffold for Targeted Therapies

The 6-chloro-1H-indazole scaffold is present in several clinically important drugs and investigational agents, particularly in the field of oncology. Its rigid structure and capacity for strategic functionalization make it an ideal starting point for designing potent and selective enzyme inhibitors.

Case Study: Niraparib (Zejula®)

Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical for DNA repair. It is approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers. The 6-chloro-1H-indazole core of Niraparib serves as a key pharmacophore, occupying a specific region of the PARP active site and forming critical hydrogen bonding interactions. The synthesis of Niraparib prominently features the functionalization of the 6-chloro-1H-indazole building block.

| Drug/Candidate | Therapeutic Target | Indication | Role of 6-Chloro-1H-indazole |

| Niraparib | PARP-1/PARP-2 Inhibitor | Ovarian Cancer, Prostate Cancer | Core scaffold forming key hydrogen bonds in the active site. |

| Entrectinib | TRK, ROS1, ALK Inhibitor | Solid Tumors with NTRK, ROS1, or ALK fusions | Central scaffold linking different pharmacophoric elements. |

| AXL Inhibitors (e.g., BGB324) | AXL Receptor Tyrosine Kinase | Various Cancers (Investigational) | Serves as a hinge-binding motif in the kinase active site. |

Experimental Protocols

The following protocols are representative examples based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 6-Chloro-1H-indazole

This procedure is a representative example of the Jacobson indazole synthesis.

Materials:

-

4-chloro-2-methylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-methylaniline (1.0 eq) in deionized water.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add concentrated HCl (3.0 eq) while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Slowly warm the reaction to room temperature and then heat to 40-50 °C to ensure completion of the cyclization.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-1H-indazole.

Protocol 2: N-1 Alkylation of 6-Chloro-1H-indazole

This protocol describes a typical N-alkylation using an alkyl halide.

Materials:

-

6-chloro-1H-indazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Benzyl bromide (or other alkyl halide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 6-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-1-benzyl-6-chloro-1H-indazole.

Safety and Handling

6-Chloro-1H-indazole is a chemical reagent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

6-Chloro-1H-indazole has firmly established itself as a high-value building block in the synthesis of complex molecular architectures for drug discovery. Its combination of a privileged heterocyclic core with a strategically placed, reactive chlorine atom provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. A thorough understanding of its synthesis, reactivity, and strategic applications, as demonstrated in successful therapeutics like Niraparib, is essential for medicinal chemists aiming to develop the next generation of targeted therapies.

References

-

National Cancer Institute. (n.d.). Niraparib Tosylate Monohydrate. NCI Drug Dictionary. Retrieved from [Link]

The Synthesis of 6-Chloro-1H-indazole: A Technical Guide to its Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and the Role of 6-Chloro-1H-indazole

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their versatile biological activities have led to their incorporation into a wide array of therapeutic agents. The indazole nucleus is a key component in drugs developed for oncology, inflammation, and neurodegenerative diseases.[2] The specific substitution pattern on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile.

6-Chloro-1H-indazole, in particular, serves as a crucial building block in the synthesis of more complex molecules for drug discovery programs. The presence of the chloro substituent provides a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization.

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 6-Chloro-1H-indazole. It explores the evolution of synthetic methodologies from classical approaches to modern catalytic strategies, offering insights into the chemical principles that underpin these transformations.

Historical Perspective: From Fischer's Discovery to the Rise of Substituted Indazoles

The history of indazole chemistry dates back to the late 19th century with the pioneering work of Nobel laureate Emil Fischer. In the early 1880s, Fischer reported the first synthesis of an indazole derivative, specifically an indazolone, by heating ortho-hydrazino cinnamic acid.[3] This foundational work laid the groundwork for the exploration of this important class of heterocyclic compounds.[2]

While the precise first synthesis of 6-Chloro-1H-indazole is not well-documented in a singular seminal report, its development is intrinsically linked to the broader evolution of synthetic methods for substituted indazoles. Early methods for indazole synthesis were often harsh and lacked general applicability.[4] However, as the importance of substituted indazoles in various fields, particularly in the development of dyes and pharmaceuticals, became apparent, more refined and versatile synthetic routes were sought. The synthesis of chloro-substituted indazoles, including the 6-chloro isomer, would have emerged from the application of these developing methods to appropriately substituted starting materials.

Classical Synthetic Strategies: The Jacobson Indazole Synthesis

One of the most enduring classical methods for the preparation of 1H-indazoles is the Jacobson Indazole Synthesis. This method typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. For the synthesis of 6-Chloro-1H-indazole, the logical starting material is 4-chloro-2-methylaniline.

The causality behind this experimental choice lies in the desired substitution pattern of the final product. The chloro group at the 4-position of the aniline will become the chloro group at the 6-position of the indazole, and the methyl group at the 2-position provides the carbon atom that will form the pyrazole ring.

Caption: Workflow for the Jacobson Synthesis of 6-Chloro-1H-indazole.

Experimental Protocol: Jacobson Synthesis of 6-Chloro-1H-indazole (Representative)

This protocol is a representative example based on established procedures for the Jacobson Indazole Synthesis.

Step 1: Acetylation of 4-Chloro-2-methylaniline

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-chloro-2-methylaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the acetylation is complete (monitored by TLC).

Step 2: Diazotization

-

Cool the reaction mixture from Step 1 to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of a yellow N-nitroso intermediate is often observed.

-

Continue stirring at this temperature for an additional 30-60 minutes after the addition is complete.

Step 3: Cyclization

-

The N-nitroso intermediate formed in situ will undergo intramolecular cyclization. This can sometimes be facilitated by gentle warming after the diazotization is complete, but often proceeds at room temperature over several hours.

Step 4: Hydrolysis and Isolation

-

Pour the reaction mixture into a beaker of ice water.

-

Add a base (e.g., sodium hydroxide solution) to hydrolyze the N-acetyl group and neutralize the acid.

-

The crude 6-Chloro-1H-indazole will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).

Alternative and Modern Synthetic Approaches

While the Jacobson synthesis is a classical and reliable method, several other strategies have been developed for the synthesis of indazoles, some of which can be applied to the preparation of 6-Chloro-1H-indazole.

Synthesis from o-Nitrotoluenes

An alternative classical route involves the reduction of a substituted o-nitrotoluene to the corresponding hydroxylamine or hydrazine, followed by cyclization. For 6-Chloro-1H-indazole, the starting material would be 4-chloro-2-nitrotoluene.

Caption: Synthetic pathway from 4-chloro-2-nitrotoluene.

This approach can be advantageous due to the commercial availability of various substituted nitrotoluenes. The choice of reducing agent is critical to control the extent of reduction and favor the formation of the desired intermediate for cyclization.

Modern Catalytic Methods

In recent years, a plethora of modern synthetic methods have emerged, often offering milder reaction conditions, higher yields, and greater functional group tolerance.

-

Transition-Metal-Catalyzed C-H Amination: Intramolecular C-H amination of aryl hydrazones using catalysts based on palladium, copper, or silver has become a powerful tool for indazole synthesis.[5][6] This approach involves the direct formation of the N-N bond through the activation of a C-H bond on the aromatic ring.

-

Synthesis via Benzyne Intermediates: The [3+2] cycloaddition of a diazo compound with a benzyne intermediate provides a direct route to the indazole core.[7] For 6-Chloro-1H-indazole, a 4-chlorobenzyne intermediate would be required.

Comparison of Synthetic Routes

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Jacobson Synthesis | 4-Chloro-2-methylaniline | Acetic anhydride, NaNO₂, Acid | Well-established, uses readily available starting materials. | Can involve harsh acidic conditions and the use of nitrites. |

| From o-Nitrotoluenes | 4-Chloro-2-nitrotoluene | Reducing agents (e.g., Zn, SnCl₂) | Access to a variety of substituted starting materials. | Reduction can sometimes lead to side products. |

| Catalytic C-H Amination | Substituted aryl hydrazone | Transition metal catalysts (Pd, Cu, Ag) | Milder reaction conditions, high functional group tolerance. | Catalyst cost and removal can be a concern. |

| Via Benzyne Intermediate | Substituted phenyl triflate or dihalobenzene | Diazo compound, Fluoride source | Convergent synthesis, rapid access to complex indazoles. | Generation of highly reactive benzyne can be challenging. |

Characterization of 6-Chloro-1H-indazole

The unambiguous identification of 6-Chloro-1H-indazole is achieved through a combination of spectroscopic techniques and physical property measurements.

Physical Properties:

-

Melting Point: 174-177 °C[8]

Spectroscopic Data:

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a 6-chloro-1H-indazole derivative, one would expect to see signals in the aromatic region corresponding to the protons on the benzene ring. The proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. The N-H proton of the pyrazole ring would typically appear as a broad singlet at a downfield chemical shift. For the parent 1H-indazole, the proton at C3 also gives a characteristic signal.[9]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the bicyclic system. The carbon atom bearing the chlorine (C6) will have a characteristic chemical shift, and its signal may be influenced by the quadrupolar relaxation of the chlorine nucleus. The chemical shifts of the other carbons provide a fingerprint of the molecule's electronic structure. For 1H-indazole, the carbon signals typically appear between 110 and 140 ppm.[9]

Conclusion